3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid
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Overview
Description
3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid is a chemical compound with the molecular formula C12H21NO5 and a molecular weight of 259.3 g/mol It is characterized by the presence of a morpholine ring substituted with a tert-butoxycarbonyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid typically involves the protection of the morpholine nitrogen with a tert-butoxycarbonyl group followed by the introduction of the propanoic acid moiety. One common method involves the reaction of morpholine with tert-butyl chloroformate to form the tert-butoxycarbonyl-protected morpholine. This intermediate is then reacted with a suitable propanoic acid derivative under appropriate conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using continuous flow microreactor systems. These systems allow for efficient and scalable synthesis by providing precise control over reaction conditions such as temperature, pressure, and reactant concentrations . The use of flow microreactors also enhances the sustainability and versatility of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as hydrochloric acid or trifluoroacetic acid to remove the tert-butoxycarbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various functionalized derivatives .
Scientific Research Applications
3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group serves as a protecting group, preventing unwanted reactions at the morpholine nitrogen. This allows for selective modification of other functional groups in the molecule. The propanoic acid moiety can participate in various biochemical reactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
3-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}propanoic acid: This compound has a similar structure but differs in the position of the tert-butoxycarbonyl group on the morpholine ring.
tert-Butyloxycarbonyl-protected amino acids: These compounds share the tert-butoxycarbonyl protecting group but have different core structures.
Uniqueness
3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid is unique due to its specific combination of a morpholine ring, a tert-butoxycarbonyl group, and a propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
1482764-65-7 |
---|---|
Molecular Formula |
C12H21NO5 |
Molecular Weight |
259.3 |
Purity |
0 |
Origin of Product |
United States |
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